2-Amino-4,6-dimethylpyrimidin-5-OL
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Overview
Description
2-Amino-4,6-dimethylpyrimidin-5-OL: is an organic compound with the molecular formula C6H9N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
2-Amino-4,6-dimethylpyrimidin-5-OL can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing it to act as a nucleophile attacking aldehyde carbon . This is essentially an aldol condensation .
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit the fibroblast growth factor receptor 4 (fgfr4), which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The compound’s molecular weight (13916) suggests that it may have good bioavailability .
Result of Action
Similar compounds have shown anti-proliferative activity against certain types of cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could potentially affect the compound’s bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dimethylpyrimidin-5-OL typically involves the reaction of guanidine hydrochloride with acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves multiple steps, including ring closure and aromatization, to achieve the final compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dimethylpyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
2-Amino-4,6-dimethylpyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
- 6-Amino-2,4,5-trimethylpyridin-3-ol
- 2-Amino-4,6-dimethylpyrimidine
Comparison: 2-Amino-4,6-dimethylpyrimidin-5-OL is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2-amino-4,6-dimethylpyrimidin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(10)4(2)9-6(7)8-3/h10H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATVWQIPSVQPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685897-68-1 |
Source
|
Record name | 2-amino-4,6-dimethylpyrimidin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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